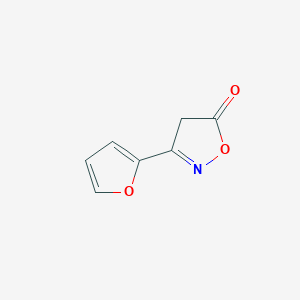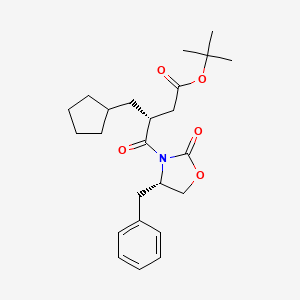![molecular formula C17H27NO B3253369 Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- CAS No. 223424-24-6](/img/structure/B3253369.png)
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-
Descripción general
Descripción
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-, is a complex organic compound with the molecular formula C17H27NO and a molecular weight of 261.41 g/mol[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). This compound is a derivative of piperidine, featuring a phenyl group with an isopropoxy substituent at the 3-position and three methyl groups at the 1, 3, and 4-positions of the piperidine ring[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). One common approach is the reaction of piperidine with appropriate alkylating agents to introduce the methyl groups, followed by the attachment of the phenyl group with the isopropoxy substituent[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of reduced derivatives of the compound.
Substitution: Introduction of various alkyl or aryl groups at different positions on the piperidine ring.
Aplicaciones Científicas De Investigación
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Biology: Investigated for its potential biological activity and interactions with biological targets[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Medicine: Explored for its therapeutic potential in drug discovery and development[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals[_{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Mecanismo De Acción
The mechanism by which Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ...](https://www.ambeed.com/products/223424-24-6.html). The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses[{{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
Comparación Con Compuestos Similares
Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)- is structurally similar to other piperidine derivatives, such as Piperidine, 1,3,4-trimethyl-4-[3-(methoxy)phenyl]-, and Piperidine, 1,3,4-trimethyl-4-[3-(ethoxy)phenyl]-[_{{{CITATION{{{1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl ](https://wwwambeedcom/products/223424-24-6html){{{CITATION{{{_1{223424-24-6|Piperidine, 1,3,4-trimethyl-4-3-(1-methylethoxy)phenyl ....
List of Similar Compounds
Piperidine, 1,3,4-trimethyl-4-[3-(methoxy)phenyl]-
Piperidine, 1,3,4-trimethyl-4-[3-(ethoxy)phenyl]-
Piperidine, 1,3,4-trimethyl-4-[3-(propoxy)phenyl]-
Piperidine, 1,3,4-trimethyl-4-[3-(butoxy)phenyl]-
Propiedades
IUPAC Name |
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



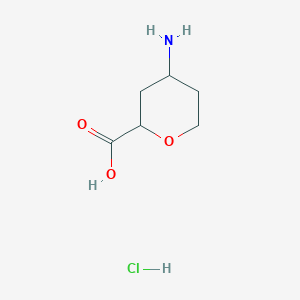
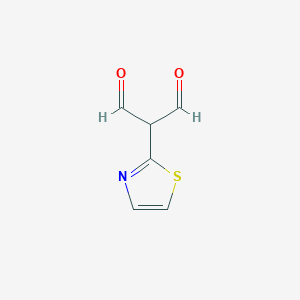

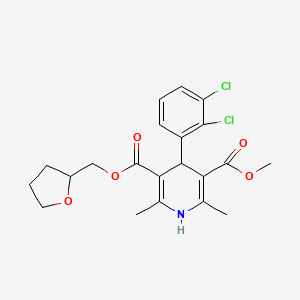
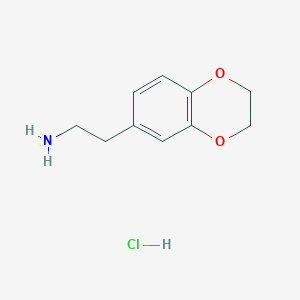


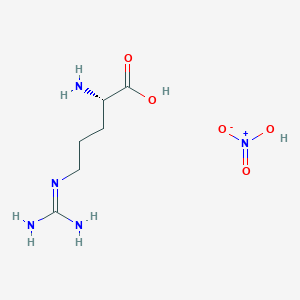
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)
